1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is a synthetic organic compound with the molecular formula C18H20BrFN2O2 It is characterized by the presence of a piperazine ring substituted with a 2-bromo-4,5-dimethoxyphenyl group and a 2-fluorophenyl group
Preparation Methods
The synthesis of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4,5-dimethoxybenzyl bromide.
Nucleophilic Substitution: The bromide is then reacted with piperazine in the presence of a base like potassium carbonate (K2CO3) to form 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine.
Fluorination: Finally, the compound is subjected to a fluorination reaction using a fluorinating agent such as cesium fluoride (CsF) to introduce the 2-fluorophenyl group, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.
Chemical Reactions Analysis
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various derivatives. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity by forming additional interactions with the target site.
Comparison with Similar Compounds
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]piperazine: Lacks the fluorine substituent, which may result in different binding properties and biological activities.
1-[(2-Fluorophenyl)methyl]-4-(2-bromo-4,5-dimethoxyphenyl)piperazine: The positions of the bromine and fluorine substituents are reversed, potentially affecting the compound’s reactivity and interactions.
1-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine: Substitution of bromine with chlorine can lead to changes in the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2O2/c1-24-18-11-14(15(20)12-19(18)25-2)13-22-7-9-23(10-8-22)17-6-4-3-5-16(17)21/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIYCSZEGRRIRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC=CC=C3F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.